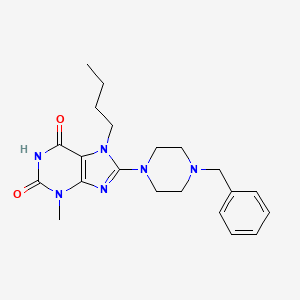![molecular formula C14H15NO2S B6417700 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058258-84-6](/img/structure/B6417700.png)
2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide, also known as 2-ethoxy-N-thiophen-3-ylmethylbenzamide, is a synthetic organic compound belonging to the class of amides. It is a colorless solid with a melting point of 87 °C and is soluble in organic solvents. It is a commonly used organic compound in a variety of scientific research applications.
Mécanisme D'action
2-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide acts as a reversible inhibitor of enzymes. It binds to the active site of the enzyme, blocking the enzyme's ability to catalyze its substrate. As a result, the enzyme is unable to catalyze its substrate, and the reaction does not occur.
Biochemical and Physiological Effects
2-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in a variety of organic solvents. Additionally, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is also important to note that 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is a reversible inhibitor and, as such, it may not be suitable for use in experiments that require a more permanent inhibition of enzyme activity.
Orientations Futures
There are a number of potential future directions for research involving 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide. One potential direction is to explore its use as an inhibitor of other enzymes, such as proteases and kinases. Additionally, further research could be conducted to explore the effects of different environmental conditions on the activity of the compound. Finally, further research could be conducted to explore the potential use of 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide as an inhibitor of drug metabolism, as well as to explore its potential use as an anti-cancer drug.
Méthodes De Synthèse
The synthesis of 2-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is typically accomplished through a two-step process. First, the thiophen-3-ylmethyl group is synthesized by reacting 3-thiophen-2-ylmethyl chloride with a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent. The second step involves reacting the resulting thiophen-3-ylmethyl group with ethoxybenzamide in the presence of a base. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
2-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide has a wide range of scientific research applications. It has been used to study the structure and properties of proteins, as well as to study the effects of different environmental conditions on proteins. It has also been used in the synthesis of various drugs and in the study of drug metabolism. Additionally, it has been used in the study of enzyme inhibition, as well as in the study of enzyme kinetics.
Propriétés
IUPAC Name |
2-ethoxy-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-13-6-4-3-5-12(13)14(16)15-9-11-7-8-18-10-11/h3-8,10H,2,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOQJCODRXFXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417629.png)
![3-[(2-fluorophenyl)methyl]-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417630.png)
![3-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417642.png)
![8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-[3-(pyrimidin-2-ylsulfanyl)propyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417650.png)
![3-[(3-chlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417659.png)
![8-[2-(diethylamino)ethyl]-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417665.png)

![N-[1-(1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B6417678.png)
![4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B6417679.png)
![N-butyl-N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B6417680.png)
![3-[(2-fluorophenyl)methyl]-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417682.png)
![2-phenoxy-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6417694.png)
![N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B6417708.png)
![N-[(thiophen-3-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6417712.png)